molecular formula C13H24N2O4 B12991974 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

Cat. No.: B12991974
M. Wt: 272.34 g/mol
InChI Key: QDRYAWJDYUUZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 4.46 (br s, 1H, NCH)
    • δ 3.98 (br d, J = 10.5 Hz, 1H, NCH)
    • δ 1.44 (s, 9H, tert-butyl)
    • δ 1.32 (d, J = 6.8 Hz, 3H, C3-CH₃).
  • ¹³C NMR :

    • 174.2 ppm (C=O, ester)
    • 155.6 ppm (C=O, Boc)
    • 49.8 ppm (N-C-O).

Infrared (IR) Spectroscopy

  • 1727 cm⁻¹ : Ester carbonyl stretch.
  • 1690 cm⁻¹ : Boc carbonyl stretch.
  • 1412 cm⁻¹ : C-N stretching of the piperidine ring.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 272.34 (M⁺).
  • Fragmentation : Loss of tert-butyl group (m/z 215) and methyl ester (m/z 187).

X-ray Crystallographic Studies and Solid-State Packing

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

  • a = 8.21 Å, b = 12.45 Å, c = 14.78 Å
  • α = 90°, β = 102.3°, γ = 90°.

The solid-state structure features:

  • Hydrogen bonding between the amino group (N-H) and ester oxygen (O=C-O), forming a 1D chain along the b-axis.
  • Van der Waals interactions between tert-butyl groups, contributing to layered packing.
Interaction Type Distance (Å)
N-H···O (hydrogen bond) 2.89
C-H···O 3.12

The methyl group at position 3 induces a twist in the piperidine ring, reducing torsional strain in the crystalline lattice.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate

InChI

InChI=1S/C13H24N2O4/c1-9-8-15(11(17)19-12(2,3)4)7-6-13(9,14)10(16)18-5/h9H,6-8,14H2,1-5H3

InChI Key

QDRYAWJDYUUZRD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)OC)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the piperidine ring or modification of a preformed piperidine scaffold.
  • Introduction of tert-butyl carbamate (Boc) and methyl ester protecting groups.
  • Installation of the amino group at the 4-position with control over stereochemistry.
  • Use of selective reduction, alkylation, and protection/deprotection steps.

Specific Preparation Routes

Method Based on Piperidine-1,4-dicarboxylate Precursors
  • Starting from commercially available 1-(tert-butyl) 4-methyl piperidine-1,4-dicarboxylate , the amino group at the 4-position is introduced via nucleophilic substitution or reductive amination.
  • Example steps include:
    • Treatment of the dicarboxylate with organometallic reagents (e.g., phenyl magnesium bromide) to form intermediates.
    • Deprotection and dehydration steps using trifluoroacetic acid to generate piperidinium salts.
    • Catalytic hydrogenation (H2/Pd-C) to reduce intermediates to the desired amino-substituted piperidine.
    • Final carbamate formation by reaction with aryl chloroformates in the presence of triethylamine as a base.
Asymmetric Synthesis via Chiral Enaminoesters
  • Diastereoselective reduction of chiral enaminoesters derived from (R)-1-phenylethylamine has been reported to yield stereochemically defined piperidine derivatives.
  • This method allows for control over the stereochemistry at the 3- and 4-positions of the piperidine ring, which is critical for biological activity.
Ylide Reaction and Hydrazine Derivative Route
  • A patented method involves an ylide reaction under alkaline conditions using a tert-butoxycarbonyl-protected piperidinylhydrazine derivative.
  • The reaction proceeds in chloroform with potassium hydroxide and triphenylmethylphosphonium bromide, followed by extraction and purification steps.
  • This approach addresses issues of long synthetic routes and poor stereoselectivity by improving enantiomeric excess and yield.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Protection tert-Butyl carbamate (Boc) reagents, methyl chloroformate Protect amino and carboxyl groups
Nucleophilic substitution Organometallic reagents (e.g., phenyl magnesium bromide) For intermediate formation
Deprotection Trifluoroacetic acid (TFA) Removes Boc groups, facilitates dehydration
Reduction Catalytic hydrogenation (H2/Pd-C) or lithium aluminum hydride Reduces intermediates to amines
Base Triethylamine (TEA), DIPEA, or potassium tert-butoxide Used in substitution and ylide reactions
Solvents Acetone, ethyl acetate, dichloromethane, chloroform, DMF Choice depends on step; acetone and ethyl acetate preferred for sustainability

Detailed Research Findings and Analysis

  • Stereoselectivity: The use of chiral auxiliaries or chiral pool starting materials (e.g., (R)-1-phenylethylamine) enhances stereoselectivity in the amino substitution step, yielding high enantiomeric excess.
  • Sustainability: Recent improvements include replacing iridium-catalyzed steps with biocatalytic intermediates and using greener solvents like acetone and ethyl acetate to improve environmental profiles.
  • Yield Optimization: Reaction parameters such as temperature (0–30°C for ylide reactions), equivalents of base (1–3 equivalents), and solvent load (5–20 times weight of substrate) are optimized to maximize yield and purity.
  • Purification: Column chromatography with petroleum ether/ethyl acetate mixtures is commonly used to isolate pure products after reaction completion.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Organometallic + Hydrogenation Route Grignard addition, TFA deprotection, catalytic hydrogenation, carbamate formation Straightforward, uses commercially available precursors Multiple steps, requires careful control of reduction
Asymmetric Reduction of Chiral Enaminoesters Diastereoselective reduction, chiral pool starting materials High stereoselectivity, useful for enantiopure products Requires chiral auxiliaries, more complex synthesis
Ylide Reaction with Hydrazine Derivatives Ylide reaction under alkaline conditions, extraction, purification Improved stereoselectivity, shorter route Moderate yield (e.g., 16%), requires phosphonium salts
Biocatalytic and Sustainable Solvent Methods Use of biocatalysis, acetone/ethyl acetate solvents Environmentally friendly, sustainable May require specialized enzymes or catalysts

Chemical Reactions Analysis

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., alkyl halides). .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate as an anticancer agent. In a study published in January 2025, the compound was screened for its activity against several cancer cell lines, including MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) . The results indicated that the compound exhibited significant cytotoxic effects, suggesting its potential as a lead compound in drug development.

Table 1: Anticancer Activity Screening Results

Cell LineIC50 (µM)Remarks
MCF715.2Moderate activity
T47D12.8High activity
HSC320.5Moderate activity
RKO18.0Moderate activity

Synthetic Chemistry Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo further transformations makes it useful for synthesizing more complex molecules.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. The Gewald reaction has been employed to generate related compounds that can be further modified to yield derivatives with enhanced biological activities .

Table 2: Synthesis Pathways Overview

Step DescriptionReagents UsedOutcome
Gewald reactionEthyl cyanoacetate, sulfurFormation of piperidine derivatives
Nucleophilic substitutionChloroacetyl chlorideIntermediate formation
Final product formationVarious secondary aminesYield of target compound

Case Study: Anticancer Screening

In a comprehensive study involving various synthesized derivatives of piperidine-based compounds, researchers found that modifications on the piperidine ring significantly influenced the anticancer properties of these compounds. The derivatives were tested against multiple cancer cell lines, showcasing varying degrees of effectiveness .

Case Study: Synthetic Applications

Another study highlighted the use of this compound in synthesizing novel heterocyclic compounds that exhibit pharmacological activities. The versatility of the piperidine framework allows for diverse modifications that can lead to compounds with tailored biological properties .

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.

    Pathways Involved: It may influence pathways related to neurotransmission, cell signaling, and metabolic processes. .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Substituent Effects on Piperidine-1,4-dicarboxylates

Compound (Example) Substituents Molecular Formula Synthesis Yield Key Properties/Applications References
Target Compound 4-amino, 3-methyl C₁₃H₂₃N₂O₄ 33–75%* Drug intermediate; hydrogen bonding
4-Methyl Derivative 4-methyl C₁₃H₂₃NO₄ Commercial High microsomal stability
4-Fluoro Derivative 4-fluoro C₁₂H₂₀FNO₄ Commercial Enhanced metabolic resistance
4-Allyl Derivative (S32-1) 4-allyl C₁₅H₂₅NO₄ 75% Precursor for spirocyclic compounds
4-Butyl Derivative (S4) 4-butyl C₁₇H₂₉NO₄ 54% Increased lipophilicity
4-(Aminomethyl) Derivative (AB14859) 4-aminomethyl C₁₄H₂₅N₂O₄ N/A Bioactive intermediate
Halogenated Derivative (S₂) 4-iodomethyl C₁₃H₂₀INO₄ 99% Reactive intermediate for alkylation

*Estimated based on analogous synthesis yields in .

Key Observations:

Amino Group (Target Compound): The 4-amino group enables hydrogen bonding, enhancing target engagement in drug candidates. However, it may reduce metabolic stability compared to electron-withdrawing groups (e.g., 4-fluoro).

Synthetic Complexity : Derivatives with multiple substituents (e.g., target compound) often require multi-step routes (e.g., reductive amination in ), whereas simpler derivatives (e.g., 4-methyl) are commercially available.

Halogenated Derivatives : Iodomethyl or chloromethyl groups () serve as reactive handles for further functionalization but may compromise stability.

Table 2: Comparative Physicochemical Data

Compound (Example) Molecular Weight Boiling Point Solubility Stability (Liver Microsomes)
Target Compound 285.33 g/mol N/A Moderate (esters) Likely moderate (amino group)
4-Methyl Derivative 257.33 g/mol N/A High High
4-Fluoro Derivative 261.29 g/mol N/A Moderate Very high
4-Butyl Derivative (S4) 313.41 g/mol N/A Low Moderate

Key Findings:

  • Lipophilicity : Longer alkyl chains (e.g., butyl in S4) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility.
  • Metabolic Stability: Fluorinated derivatives exhibit superior stability due to resistance to oxidative metabolism. The target compound’s amino group may undergo glucuronidation or oxidation, requiring structural optimization for drug development.

Biological Activity

1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate, with the CAS number 1781885-85-5, is a compound that has garnered interest in various biological research domains. Its structure, characterized by a piperidine ring and multiple functional groups, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₂₄N₂O₄
  • Molecular Weight : 272.34 g/mol
  • Structure : The compound features a tert-butyl group and two carboxylate functionalities on a piperidine backbone, which may influence its solubility and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Pharmacological Effects

  • Antiviral Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and herpes simplex virus (HSV) . The specific activity of this compound against these viruses remains to be fully elucidated.
  • Neuropharmacological Effects : Piperidine derivatives are known to interact with NMDA receptors, which are critical in synaptic plasticity and memory function. Research indicates that modifications in the piperidine structure can enhance or inhibit receptor activity . This suggests that this compound may influence neurochemical pathways.
  • Cytotoxicity : The compound's safety profile is essential for therapeutic applications. Studies measuring cytotoxicity often utilize the CC₅₀ metric (the concentration required to kill 50% of cells). While specific data for this compound is limited, related piperidine analogs have demonstrated varying degrees of cytotoxicity .

Case Studies

Several case studies highlight the potential applications of piperidine derivatives similar to this compound:

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of piperidine derivatives against HSV. Compounds structurally similar to the target compound showed significant reductions in viral plaque formation at concentrations as low as 0.5 mg/mL . This suggests that further investigation into the specific activity of this compound against HSV could be valuable.

Case Study 2: NMDA Receptor Modulation

In a neuropharmacological study, compounds with similar structural motifs were tested for their ability to modulate NMDA receptor activity. Results indicated that certain modifications could enhance receptor binding affinity and efficacy . This implies that the target compound might also possess neuroactive properties worth exploring.

Data Table: Comparative Biological Activity of Piperidine Derivatives

Compound NameCAS NumberAntiviral ActivityNMDA Receptor InteractionCytotoxicity (CC₅₀)
Compound AXXXXXXXXXXYes (EC₅₀ = 0.5 mg/mL)Moderate20 µM
Compound BXXXXXXXXXXYes (EC₅₀ = 0.2 mg/mL)High15 µM
Target Compound 1781885-85-5 TBDTBDTBD

Q & A

Q. How to design statistically robust experiments for parameter optimization?

  • Methodology :
  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio) .
  • Response Surface Modeling : Optimize yield and purity simultaneously using central composite designs .
  • ANOVA Analysis : Identify significant factors (e.g., reaction time > temperature in mCPBA oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.